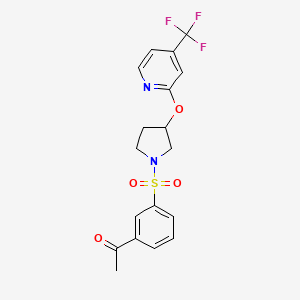

1-(3-((3-((4-(Trifluormethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)phenyl)ethanon

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(3-((3-((4-(Trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)phenyl)ethanone is a useful research compound. Its molecular formula is C18H17F3N2O4S and its molecular weight is 414.4. The purity is usually 95%.

BenchChem offers high-quality 1-(3-((3-((4-(Trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)phenyl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-((3-((4-(Trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)phenyl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Pflanzenschutzmittel

Trifluormethylpyridin (TFMP)-Derivate finden breite Anwendung im Pflanzenschutz. Fluazifop-butyl, das erste auf dem Markt eingeführte TFMP-Derivat, ist ein Beispiel dafür. Seitdem haben über 20 neue TFMP-haltige Pflanzenschutzmittel ISO-Gattungsbezeichnungen erhalten. Diese Verbindungen schützen Nutzpflanzen vor Schädlingen, und ihre biologischen Aktivitäten resultieren aus der Kombination der einzigartigen physikalisch-chemischen Eigenschaften des Fluoratoms und des Pyridin-Moleküls .

Entdeckung von Krebsmedikamenten

Die Trifluormethylgruppe wurde im Zusammenhang mit der Entwicklung von Krebsmedikamenten untersucht. Obwohl sie nicht direkt mit der Verbindung in Beziehung steht, wurden o-Amino-Arylurea-Derivate, die eine Trifluormethylgruppe enthalten, synthetisiert und auf ihre Kinase-Hemmwirkung hin untersucht .

Arzneimittelentwicklung und -optimierung

Das Pyrrolidin-Molekül innerhalb der Verbindungsstruktur spielt eine entscheidende Rolle in der Arzneimittelforschung. Forscher untersuchen Bindungskonformationen und optimieren Moleküle anhand ihrer Interaktionen mit spezifischen Zielstrukturen. So wurden beispielsweise Sulfonamid-Derivate, die Pyrrolidin-Gerüste enthalten, auf ihre Wirksamkeit gegen RORγt, ein validiertes Ziel für Krebsmedikamente, untersucht .

Antimicrobielle Wirksamkeit

Unter den verschiedenen Derivaten weisen bestimmte Verbindungen, die das Trifluormethylpyridin-Motiv enthalten, eine gute antimikrobielle Wirksamkeit auf. Insbesondere die Verbindungen 1a und 1b haben eine Wirksamkeit gezeigt .

Antivirale Kandidaten

Die Synthese von 5-((3-(Trifluormethyl)piperidin-1-yl)sulfonyl)indolin-2,3-dion-Derivaten (Verbindungen 6–9) hat zu herausragenden antiviral wirksamen Kandidaten geführt. Diese Strukturen wurden mit Hilfe von spektralen Daten und Elementaranalysen verifiziert .

Funktionelle Materialien

Obwohl dies in der Literatur nicht explizit erwähnt wird, deutet die einzigartige Kombination der Trifluormethylgruppe und des Pyridin-Moleküls auf mögliche Anwendungen in funktionalen Materialien hin. Weitere Forschungen könnten neue Verwendungszwecke für diese Verbindung aufdecken.

Zusammenfassend lässt sich sagen, dass 1-(3-((3-((4-(Trifluormethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)phenyl)ethanon in verschiedenen wissenschaftlichen Bereichen vielversprechend ist, vom Pflanzenschutz bis hin zur Arzneimittelforschung. Seine vielseitige Struktur lädt zur Erforschung ein, und laufende Studien könnten in Zukunft weitere Anwendungen aufdecken. 🌱🔬 .

Wirkmechanismus

Target of Action

Compounds with similar structures, such as those containing a pyrrolidine ring, have been widely used in medicinal chemistry to obtain biologically active compounds . These compounds often target proteins involved in various human diseases .

Mode of Action

The pyrrolidine ring, a common feature in this compound, is known to contribute to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . This could potentially lead to different biological profiles of drug candidates due to the different binding modes to enantioselective proteins .

Biochemical Pathways

For instance, some compounds with a pyrrolidine ring have shown activity against the RORγt receptor and the pregnane X receptor (PXR), which upregulates proteins involved in the detoxification and clearance of foreign toxic substances from the body .

Pharmacokinetics

The introduction of heteroatomic fragments in molecules, such as nitrogen in the pyrrolidine ring, is a common strategy in medicinal chemistry to modify physicochemical parameters and obtain the best adme/tox results for drug candidates .

Result of Action

For instance, some compounds with a pyrrolidine ring have shown excellent potency towards certain receptors but also undesirable activity against others .

Action Environment

The spatial configuration of the carbon atoms connected to the pyrrolidine ring can play an important role in the biological activity of the compound . When the carbon atom is in the S configuration, the biological activity of the compound can be enhanced .

Eigenschaften

IUPAC Name |

1-[3-[3-[4-(trifluoromethyl)pyridin-2-yl]oxypyrrolidin-1-yl]sulfonylphenyl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17F3N2O4S/c1-12(24)13-3-2-4-16(9-13)28(25,26)23-8-6-15(11-23)27-17-10-14(5-7-22-17)18(19,20)21/h2-5,7,9-10,15H,6,8,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIKMKRGAQUDQTN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)S(=O)(=O)N2CCC(C2)OC3=NC=CC(=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17F3N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(4R)-2,5-Dioxoimidazolidin-4-yl]methanesulfonyl fluoride](/img/structure/B2420854.png)

![[1-(3-phenylpropyl)-1H-imidazol-2-yl]methanamine](/img/structure/B2420856.png)

![2-((1-ethyl-6-(furan-2-ylmethyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(3-ethylphenyl)acetamide](/img/structure/B2420866.png)

![3-(4-phenoxyphenyl)-5H-indeno[1,2-c]pyridazin-5-one](/img/structure/B2420871.png)

![(1R,5S)-8-((4-chloro-3-(trifluoromethyl)phenyl)sulfonyl)-3-cyclopropylidene-8-azabicyclo[3.2.1]octane](/img/structure/B2420872.png)

![4,6-Dimethyl-2-phenylthieno[2,3-b]pyridin-3-amine](/img/structure/B2420873.png)